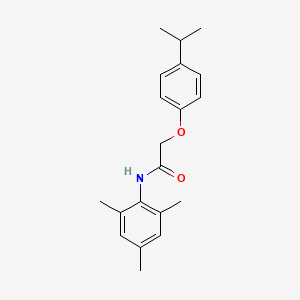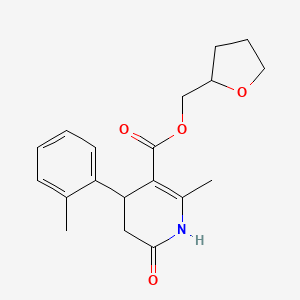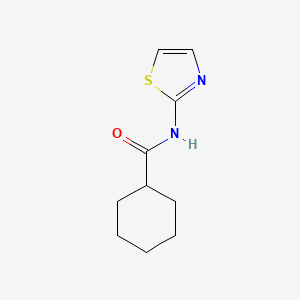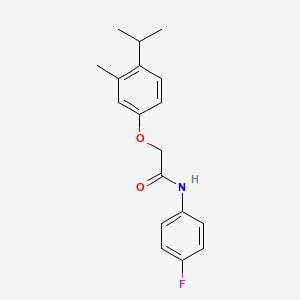
4-(1-pyrrolidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical belongs to a class of compounds that have been investigated for their potential biological activities and chemical properties. It is related to substances that have been studied for their reactions, molecular structures, and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of similar thiazole and pyrrolidine derivatives has been reported through reactions involving thioglycolic acid, cyanoacetohydrazides, and arylmethylidinemalononitriles, indicating a complex synthetic route that might apply to our compound of interest (Elgemeie, Elzanaty, Elghandour, & Sayed, 2002).
Molecular Structure Analysis
Compounds with similar structures, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied using X-ray crystallography and molecular orbital methods, revealing information about their molecular conformation and crystal packing (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactions typically involve the formation of heterocyclic compounds through condensation and cyclization processes. For example, reactions leading to the formation of thiazolinones and thiazolo[2,3-a]pyridines have been detailed, demonstrating the reactivity of similar sulfonyl and thiazolyl groups (Elgemeie et al., 2002).
科学的研究の応用
Synthesis and Characterization
- Novel thiazolidinone derivatives containing indole and pyridine moieties have been designed, synthesized, and characterized. These compounds showed promising antibacterial activity and lower cytotoxicity, indicating potential for developing new antimicrobial agents (Arshad, Shoeb Khan, Asghar Nami, & Ahmad, 2018).
Antimicrobial and Antitumor Studies
- Zinc(II) complexes with pyridine thiazole derivatives have been synthesized, showing enhanced antimicrobial and antitumor activities compared to free ligands. This suggests the potential for these complexes in developing bioactive materials with novel properties (Zou et al., 2020).
Anticancer Activity
- Arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel catalyst exhibited promising anticancer activity. The study highlights the significance of structural modifications in enhancing the therapeutic potential of these compounds (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Novel Synthesis Methods
- A one-pot four-component reaction has been developed to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, demonstrating an efficient method for synthesizing complex molecules under mild conditions (Shaabani et al., 2009).
Pharmacological Characterization
- A novel κ-opioid receptor antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), was characterized for its high affinity and selectivity for κ-opioid receptors. This compound showed potential for treating depression and addiction disorders, demonstrating the therapeutic relevance of sulfonyl and pyrrolidinyl motifs (Grimwood et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c16-11(14-12-13-3-6-19-12)10-7-9(8-20-10)21(17,18)15-4-1-2-5-15/h3,6-8H,1-2,4-5H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFDVRLJRWQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)


![2-(1-methylpyrrolidin-3-yl)-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5521730.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5521743.png)
![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5521747.png)
![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)
![2-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5521762.png)

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)
![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)
![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)